![molecular formula C10H12N2 B1626923 4-tert-Butylpyridine-2-carbonitrile CAS No. 42205-73-2](/img/structure/B1626923.png)
4-tert-Butylpyridine-2-carbonitrile
Overview
Description
4-tert-Butylpyridine-2-carbonitrile is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells . It is commonly used in the electrolyte additive of dye-sensitized solar cells, which can increase the open-circuit voltage of the photovoltaic cell, but it will reduce the conductivity of the electrolyte, affecting the size of the short-circuit current .
Synthesis Analysis
The synthesis of 4-tert-Butylpyridine-2-carbonitrile involves chemical preparation, crystal details, vibrational, optical, and thermal behavior, and antibacterial activity of a new non-centrosymmetric compound . The organic ligand, 4-tert-butylpyridine (4-TBP), is frequently employed to enhance photovoltaic performance in solar cells .Molecular Structure Analysis
The molecular weight of 4-tert-Butylpyridine-2-carbonitrile is 160.22 . Its IUPAC name is 4-tert-butyl-2-pyridinecarbonitrile . The InChI code is 1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 and the InChI key is UDPVBTOAETZTLT-UHFFFAOYSA-N .Chemical Reactions Analysis
For the two-step route, the addition of TBP into DMF when dissolving PbI2 for spin-coating resulted in a porous layer composed of randomly packed PbI2 nanocrystals . This approach subsequently offered a widely enlarged contact area facilitating interfacial reaction with CH3NH3I and greatly improved CH3NH3PbI3 crystallization .Scientific Research Applications
Dye-Sensitized Solar Cells
4-tert-Butylpyridine-2-carbonitrile is used as a specific additive in the redox electrolyte of dye-sensitized solar cells (DSSCs). It plays a role in improving the open-circuit voltage of the solar cells while potentially affecting the conductivity of the electrolyte and, consequently, the short-circuit current .
Perovskite Solar Cells
This compound is also an important additive in triarylamine-based organic hole-transporting materials (HTMs) for perovskite solar cells (PVSCs). It helps to enhance the efficiency and steady-state performance of these cells. However, its low boiling point can impact the long-term stability and device performance .
Mechanism of Action
Target of Action
4-tert-Butylpyridine-2-carbonitrile, also known as 4-(tert-butyl)picolinonitrile, is a chemical compound that is commonly used in dye-sensitized solar cells . It serves as an additive in the electrolyte of these cells . .
Mode of Action
The compound interacts with the electrolyte in dye-sensitized solar cells . It is believed to enhance the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .
Biochemical Pathways
Its primary role is in the enhancement of the open-circuit voltage in dye-sensitized solar cells
Result of Action
The primary result of the action of 4-tert-Butylpyridine-2-carbonitrile is the enhancement of the open-circuit voltage in dye-sensitized solar cells . This can improve the performance of the solar cells. It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .
Safety and Hazards
4-tert-Butylpyridine-2-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
4-tert-butylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPVBTOAETZTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560838 | |
Record name | 4-tert-Butylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42205-73-2 | |
Record name | 4-tert-Butylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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